3-benzyl-2-[(2E)-2-benzylidenehydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-benzyl-2-[(2E)-2-benzylidenehydrazinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines
Properties
IUPAC Name |
3-benzyl-2-[(2E)-2-benzylidenehydrazinyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c29-23-21-19-13-7-8-14-20(19)30-22(21)26-24(27-25-15-17-9-3-1-4-10-17)28(23)16-18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H,26,27)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUGNXUVUTRMX-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)NN=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)N/N=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-2-[(2E)-2-benzylidenehydrazinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of appropriate benzylidenehydrazine derivatives with benzothieno[2,3-d]pyrimidine precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylidenehydrazinyl moiety. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
3-benzyl-2-[(2E)-2-benzylidenehydrazinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
- 3-allyl-2-[(2E)-3-phenyl-2-propenyl]sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(benzylthio)-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(benzylamino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of 3-benzyl-2-[(2E)-2-benzylidenehydrazinyl]-5,6,7,8-tetrahydro1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
